molecular formula C9H14N5O13P3 B8509966 3'-Azido-ddUTP CAS No. 119388-79-3

3'-Azido-ddUTP

Cat. No.: B8509966
CAS No.: 119388-79-3
M. Wt: 493.15 g/mol
InChI Key: CJGINCQDGMLDAF-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- is a modified nucleoside triphosphateThese compounds are characterized by a pyrimidine base linked to a ribose sugar, which is further esterified with three phosphate groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- typically involves the modification of uridine nucleosidesThis is often achieved through a series of protection and deprotection steps, along with the use of specific reagents such as triphosphate donors .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its incorporation into nucleic acids. It acts as a chain terminator during DNA and RNA synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine 5’-(tetrahydrogen triphosphate), 3’-azido-2’,3’-dideoxy- is unique due to the presence of the azido group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification allows it to act as a potent inhibitor of nucleic acid synthesis, making it valuable in antiviral and anticancer research .

Properties

CAS No.

119388-79-3

Molecular Formula

C9H14N5O13P3

Molecular Weight

493.15 g/mol

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14N5O13P3/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)25-6(5)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5-6,8H,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1

InChI Key

CJGINCQDGMLDAF-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.